molecular formula C18H24N2O5 B1516251 Z-L-Thr-cyclohexanonoximester

Z-L-Thr-cyclohexanonoximester

Cat. No.: B1516251
M. Wt: 348.4 g/mol
InChI Key: DRSQCFNOVPVSIT-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-Thr-cyclohexanonoximester is a synthetic compound featuring a carboxybenzyl (Z)-protected L-threonine residue conjugated via an ester bond to a cyclohexanonoxime moiety. The Z-group protects the amino functionality during synthesis, while the oxime ester linkage contributes to its stability and reactivity. This compound is hypothesized to serve as an intermediate in peptide or prodrug synthesis, leveraging the oxime group's versatility in bioconjugation or controlled release applications.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

(cyclohexylideneamino) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C18H24N2O5/c1-13(21)16(17(22)25-20-15-10-6-3-7-11-15)19-18(23)24-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16,21H,3,6-7,10-12H2,1H3,(H,19,23)/t13-,16+/m1/s1

InChI Key

DRSQCFNOVPVSIT-CJNGLKHVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)ON=C1CCCCC1)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C(C(=O)ON=C1CCCCC1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(Carboxymethyl)cycloheximide
  • Structure : Cyclohexane core with a carboxamide-linked carboxymethyl group.
  • Synthesis : Utilizes PyBOP (coupling agent) and N-ethyl diisopropylamine in DMF, achieving yields of 45.5–76.7% after preparative HPLC purification.
  • Key Insight : Coupling reactions with bulky amines (e.g., 3-ethyl-1-adamantylamine) result in lower yields (41.4–50.8%) compared to simpler amines (76.7%), highlighting steric effects.
(1R,6S)-6-[(4S)-4-Isopropyl-1,3-thiazolidine-2-thione-3-yl]carbonylcyclohex-3-enecarboxylate (Compound 3)
  • Structure : Cyclohexene ring with a thiazolidine-thione carbamate ester.
  • Synthesis : NaH/DMSO-mediated coupling at -50°C yields 80% product after column chromatography.
  • Key Insight : Low-temperature reactions minimize side products, ensuring stereochemical integrity.
Z-L-Thr-cyclohexanonoximester (Hypothetical)
  • Inferred Synthesis: Likely involves coupling Z-protected L-threonine with cyclohexanonoxime using agents like PyBOP or EDCI. Purification via preparative HPLC (similar to ) would be critical due to polar functional groups.
  • Expected Yield : ~50–70%, based on analogous esterification reactions in .

Functional Group and Stability Analysis

Compound Key Functional Groups Stability Considerations
This compound Z-protected amine, oxime ester Oxime esters are hydrolytically labile under acidic/basic conditions. The Z-group enhances amine stability during synthesis.
N-(Carboxymethyl)cycloheximide Carboxamide, cyclohexane Carboxamide linkage offers moderate hydrolysis resistance. Cyclohexane rigidity may limit conformational flexibility.
Compound 4 Methoxy-methylcarbamoyl Carbamoyl group provides higher hydrolytic stability compared to esters. Stereochemistry (cis-configuration) affects bioavailability.

Physicochemical and Analytical Data

Compound [M+H]+ (Observed) Purification Method Key Analytical Techniques
N-(Carboxymethyl)cycloheximide 479.2 (calc.) Preparative HPLC LC-MS, NMR
Compound 3 1.30 g (80% yield) Column Chromatography IR, $^1$H NMR, HPLC
This compound ~400–450 (calc.) Hypothetical: HPLC Expected: HRMS, $^13$C NMR

Stereochemical and Purity Considerations

  • : Compound 4’s cis-configuration was confirmed via $^1$H NMR coupling constants, achieving >95% stereochemical purity .
  • Implication for this compound: Stereoselective synthesis (e.g., using chiral catalysts like CBS-oxazaborolidine in ) would be essential to control oxime geometry and avoid racemization.

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